Cas no 1002033-64-8 (ethyl 2-3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-ylacetate)

ethyl 2-3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-ylacetate structure
1002033-64-8 structure
Product Name:ethyl 2-3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-ylacetate
CAS No:1002033-64-8
MF:C11H14F2N2O2
MW:244.237869739532
MDL:MFCD04967312
CID:3058246
PubChem ID:7017150
Update Time:2025-11-02

ethyl 2-3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-ylacetate Chemical and Physical Properties

Names and Identifiers

    • (3-Cyclopropyl-5-difluoromethyl-pyrazol-1-yl)-acetic acid ethyl ester
    • AKOS B016165
    • ART-CHEM-BB B016165
    • ethyl 2-3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-ylacetate
    • Ethyl 2-(3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl)acetate
    • CS-0299141
    • 1002033-64-8
    • BBL038941
    • STK312763
    • EN300-229014
    • ethyl 2-[3-cyclopropyl-5-(difluoromethyl)pyrazol-1-yl]acetate
    • AKOS000305860
    • ethyl [3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetate
    • Ethyl2-(3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl)acetate
    • DB-385255
    • ethyl 2-[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetate
    • Ethyl 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole-1-acetate
    • MDL: MFCD04967312
    • Inchi: 1S/C11H14F2N2O2/c1-2-17-10(16)6-15-9(11(12)13)5-8(14-15)7-3-4-7/h5,7,11H,2-4,6H2,1H3
    • InChI Key: JIUHAANXCQKIQZ-UHFFFAOYSA-N
    • SMILES: FC(C1=CC(C2CC2)=NN1CC(=O)OCC)F

Computed Properties

  • Exact Mass: 244.10233402Da
  • Monoisotopic Mass: 244.10233402Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 6
  • Complexity: 285
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 44.1Ų

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ethyl 2-3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-ylacetate Suppliers

Amadis Chemical Company Limited
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(CAS:1002033-64-8)ethyl 2-3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-ylacetate
Order Number:A1097177
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:20
Price ($):671.0
Email:sales@amadischem.com

ethyl 2-3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-ylacetate Related Literature

Additional information on ethyl 2-3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-ylacetate

Comprehensive Overview of Ethyl 2-3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-ylacetate (CAS No. 1002033-64-8)

In the realm of organic chemistry and pharmaceutical research, ethyl 2-3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-ylacetate (CAS No. 1002033-64-8) has emerged as a compound of significant interest. This ester derivative, characterized by its unique cyclopropyl and difluoromethyl functional groups, is widely studied for its potential applications in drug discovery and agrochemical development. Researchers are particularly intrigued by its structural versatility, which allows for modifications to enhance bioavailability and target specificity.

The compound's pyrazole core is a hallmark of many biologically active molecules, making it a focal point for investigations into anti-inflammatory, antimicrobial, and anticancer agents. Recent trends in AI-driven drug discovery have further amplified interest in such scaffolds, as computational models predict high binding affinity for various enzyme targets. Notably, the difluoromethyl group is a key contributor to metabolic stability, a feature highly sought after in modern pharmaceutical design.

From a synthetic chemistry perspective, ethyl 2-3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-ylacetate serves as a valuable intermediate. Its ester functionality enables straightforward derivatization, while the cyclopropyl ring introduces steric constraints that can influence molecular conformation. These attributes align with the growing demand for fragment-based drug design, where small, rigid building blocks are prioritized for library development.

Environmental considerations also play a role in the compound's relevance. With increasing scrutiny on green chemistry practices, researchers are exploring sustainable synthetic routes for fluorinated pyrazoles. The difluoromethyl moiety, while enhancing drug-like properties, poses challenges in terms of synthetic efficiency—prompting innovations in catalytic fluorination methods. This intersection of medicinal chemistry and process optimization reflects broader industry priorities.

Analytical characterization of CAS No. 1002033-64-8 typically involves advanced techniques such as NMR spectroscopy and high-resolution mass spectrometry. These methods confirm the integrity of the pyrazole-acetate linkage and the regiospecific incorporation of the cyclopropyl group. Such data is critical for quality control in both academic and industrial settings, where reproducibility is paramount.

In the context of intellectual property, derivatives of this compound have appeared in patent literature related to kinase inhibitors and G-protein-coupled receptor modulators. This underscores its utility in addressing unmet medical needs, particularly in oncology and metabolic disorders. The rise of personalized medicine has further driven exploration of tailored heterocyclic compounds like this one.

Looking ahead, the demand for multifunctional building blocks in drug discovery ensures continued relevance for ethyl 2-3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-ylacetate. Its balanced lipophilicity, conferred by the cyclopropyl and difluoromethyl groups, makes it particularly attractive for CNS-targeting therapies—a hot topic in neuroscience research. As synthetic methodologies evolve, so too will applications of this versatile scaffold.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1002033-64-8)ethyl 2-3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-ylacetate
A1097177
Purity:99%
Quantity:1g
Price ($):671.0
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